molecular formula C21H21ClN4O5S B2781731 2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide CAS No. 851785-25-6

2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide

Cat. No. B2781731
M. Wt: 476.93
InChI Key: JMCDNFBJEIQJBK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide is a useful research compound. Its molecular formula is C21H21ClN4O5S and its molecular weight is 476.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, which include compounds similar to the one , have been synthesized. These compounds were obtained through various conversions involving aromatic organic acids, esters, hydrazides, and thiols. The structures of these compounds were confirmed using NMR, IR, and mass spectral data (Rehman et al., 2013).

Biological Screening and Pharmacological Evaluation

In a related study, N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and evaluated for their antibacterial potential. These compounds demonstrated significant activity against both gram-negative and gram-positive bacteria. Moreover, these compounds showed moderate inhibition of the α-chymotrypsin enzyme and displayed correlations between their bioactivity data and computational docking results (Siddiqui et al., 2014).

Antibacterial and Anti-Enzymatic Potential

Another research focused on the synthesis of different 1,3,4-oxadiazole and acetamide derivatives, exhibiting antibacterial and anti-enzymatic potential. The hemolytic study of these compounds provided insights into their cytotoxic behavior, indicating their potential in medicinal chemistry (Nafeesa et al., 2017).

Hemolytic and Thrombolytic Activity

A novel series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives showed excellent to moderate antibacterial activity, low toxicity, and good thrombolytic activity. These findings suggest their potential use in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Crystal Structure and Biological Studies

The crystal structure and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which are structurally related, were studied. These compounds showed good antibacterial activity and potent antioxidant activity, underscoring their relevance in the development of new therapeutic agents (Karanth et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5S/c1-2-29-16-9-5-15(6-10-16)24-19(28)13-32-21-26-25-20(31-21)11-23-18(27)12-30-17-7-3-14(22)4-8-17/h3-10H,2,11-13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDNFBJEIQJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide

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